molecular formula C12H14N2O3S B5719642 4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid

4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid

Cat. No.: B5719642
M. Wt: 266.32 g/mol
InChI Key: XSRMIBLNORDDEX-UHFFFAOYSA-N
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Description

4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a propanoylcarbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of toluene to form 4-methyl-3-nitrotoluene. This intermediate is then subjected to a series of reactions including reduction, acylation, and thiolation to introduce the propanoylcarbamothioylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets. The propanoylcarbamothioylamino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

    4-Methylbenzoic acid: Lacks the propanoylcarbamothioylamino group, making it less reactive.

    3-(Propanoylcarbamothioylamino)benzoic acid: Similar structure but without the methyl group, affecting its chemical properties.

This comprehensive overview highlights the significance of 4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-3-(propanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-10(15)14-12(18)13-9-6-8(11(16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRMIBLNORDDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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